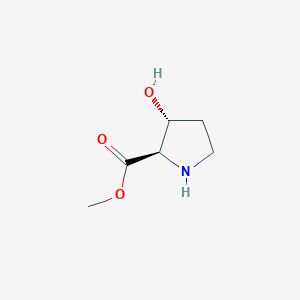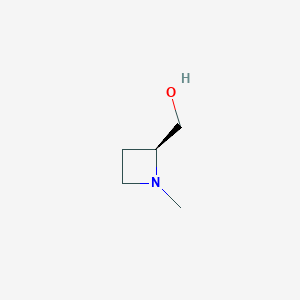
(2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate
Descripción general
Descripción
“(2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate” is a chemical compound that has gained significant attention in scientific research. It is also known as Methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate hydrochloride .
Molecular Structure Analysis
The molecular formula of “(2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate” is C6H11NO3. The InChI code is 1S/C6H11NO3.ClH/c1-10-6(9)5-4(8)2-3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 .Physical And Chemical Properties Analysis
“(2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate” has a molecular weight of 181.62 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Enzymatic Reactions and Synthetic Applications
(2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate is involved in various synthetic and enzymatic processes. A notable application is its use in a novel decarboxylation method of α-amino acids, utilizing 2-cyclohexen-1-one as a catalyst. This process yields optically active amino compounds like (3R)-(−)-3-hydroxypyrrolidine and (2R)-(−)-2-hydroxypropylamine in high yields, demonstrating the compound's utility in producing optically active structures (Hashimoto et al., 1986).
Neuroprotective Properties
The compound has been studied for its neuroprotective properties. Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), a structurally related compound, is a potent and selective agonist of metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3. It has been observed to attenuate neuronal degeneration in murine cortical cultures, suggesting potential therapeutic applications in neuroprotection (Battaglia et al., 1998).
Synthetic Methodologies
Another aspect of its application is seen in the synthesis of densely substituted L-proline esters, which catalyze asymmetric Michael additions of ketones to nitroalkenes. These esters are derived from 4-aminopyrrolidine-2-carboxylate, demonstrating the compound's utility in synthetic methodologies aimed at modulating asymmetric chemoselective reactions (Ruiz-Olalla et al., 2015).
Drug Design and Pharmacological Research
In the field of pharmacology, derivatives of (2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate are explored for their inhibitory activities towards various enzymes. For instance, derivatives of (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol have been identified as selective α-mannosidase inhibitors, indicating their potential in designing enzyme-specific drugs (Popowycz et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
methyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYEFZGORKEBX-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](CCN1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-methyl 3-hydroxypyrrolidine-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B1396607.png)









![[4-(2-Chloroethyl)phenyl]methanol](/img/structure/B1396624.png)


